molecular formula C16H16N6 B13906555 1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)

1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)

Katalognummer: B13906555
Molekulargewicht: 292.34 g/mol
InChI-Schlüssel: FFCAGNKXRBXWQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) typically involves the reaction of appropriate benzo[d][1,2,3]triazole derivatives with butane-2,3-diyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) cyanide . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production.

Analyse Chemischer Reaktionen

1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.

Eigenschaften

Molekularformel

C16H16N6

Molekulargewicht

292.34 g/mol

IUPAC-Name

1-[3-(benzotriazol-1-yl)butan-2-yl]benzotriazole

InChI

InChI=1S/C16H16N6/c1-11(21-15-9-5-3-7-13(15)17-19-21)12(2)22-16-10-6-4-8-14(16)18-20-22/h3-12H,1-2H3

InChI-Schlüssel

FFCAGNKXRBXWQR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.